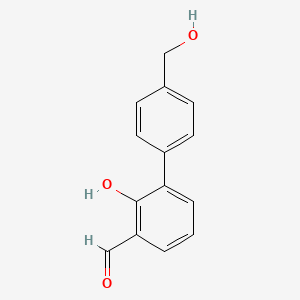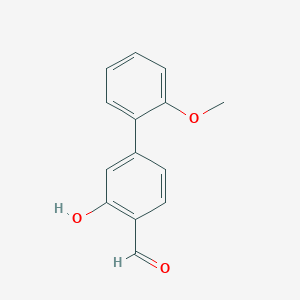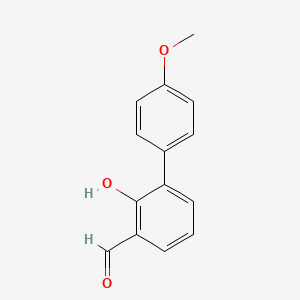
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% (6-FMPF-2FP) is a compound derived from the phenol family of compounds, which are known for their wide range of applications in both industry and academia. 6-FMPF-2FP is a white crystalline solid that has a melting point of 200-204°C and a boiling point of 218-219°C. It has a molecular weight of 230.22 g/mol and a molecular formula of C9H7FO2. 6-FMPF-2FP is a versatile compound that can be used in a variety of scientific research applications, such as drug design, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is not completely understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% binds to the active site of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% are not completely understood. However, it is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has anti-inflammatory and antioxidant properties. It is also thought to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a number of advantages when used in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, making it an attractive choice for researchers. The main limitation of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are a number of potential future directions for 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its use in the development of new materials and drugs. Additionally, further research into the biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is needed to better understand its potential therapeutic benefits. Finally, more research is needed to investigate the potential toxicity of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% can be synthesized by a number of different methods. One common method is the reaction of 3-fluoro-4-methylphenol with formyl chloride in the presence of a base such as potassium carbonate. This reaction produces 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% in a yield of 95%.
Aplicaciones Científicas De Investigación
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs and materials for biomedical applications. 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is also used in the study of enzyme inhibitors, as it can inhibit the activity of certain enzymes.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-10(7-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPOAGJEUSHZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685094 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1261965-95-0 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














